molecular formula C18H27BrN2O3S B10758196 N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide

N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide

Cat. No.: B10758196
M. Wt: 431.4 g/mol
InChI Key: HESMISSJMKCCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide involves multiple steps. The starting material is typically 5-bromo-2,3-dimethoxybenzyl chloride, which undergoes a nucleophilic substitution reaction with piperidine to form the intermediate N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]amine. This intermediate is then reacted with 4-sulfanylbutanoic acid under amide coupling conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid plaques in the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-mercapto-butyramide
  • N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-thiobutanamide

Uniqueness

N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit beta-secretase 1 sets it apart from other similar compounds, making it a valuable candidate for research in the context of Alzheimer’s disease .

Properties

Molecular Formula

C18H27BrN2O3S

Molecular Weight

431.4 g/mol

IUPAC Name

N-[1-[(5-bromo-2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-4-sulfanylbutanamide

InChI

InChI=1S/C18H27BrN2O3S/c1-23-16-11-14(19)10-13(18(16)24-2)12-21-7-5-15(6-8-21)20-17(22)4-3-9-25/h10-11,15,25H,3-9,12H2,1-2H3,(H,20,22)

InChI Key

HESMISSJMKCCAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CN2CCC(CC2)NC(=O)CCCS)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.